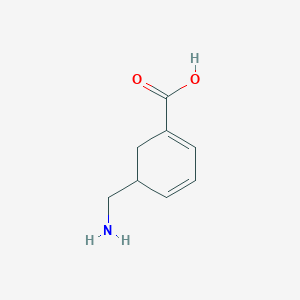
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid, also known as ACBC, is a novel amino acid that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. ACBC is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins. It was first synthesized in 1989 by researchers at the University of Tokyo, and since then, its synthesis method and potential applications have been extensively studied.
Mecanismo De Acción
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid acts as a partial agonist at the glycine site on the NMDA receptor, meaning that it can activate the receptor but to a lesser extent than glycine itself. This results in a decrease in the excitability of neurons, which can have therapeutic effects in neurological disorders such as epilepsy and chronic pain.
Efectos Bioquímicos Y Fisiológicos
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA, a neurotransmitter that has inhibitory effects on the nervous system. 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has also been found to decrease the levels of glutamate, a neurotransmitter that has excitatory effects on the nervous system. These effects suggest that 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid may have potential as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid is that it is a non-proteinogenic amino acid, meaning that it can be easily distinguished from other amino acids in biological samples. This allows for the accurate measurement of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid levels in biological fluids and tissues. However, one limitation of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid is that it is not commercially available, and must be synthesized in the laboratory. This can be time-consuming and expensive, limiting its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid. One area of focus is the development of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid-based drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Another area of focus is the study of the pharmacokinetics and pharmacodynamics of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid, including its metabolism and distribution in the body. Additionally, further research is needed to fully understand the mechanism of action of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid and its effects on the nervous system.
Métodos De Síntesis
The synthesis of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by reduction with sodium borohydride. The resulting product is then treated with chloroacetic acid to form 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid. The synthesis method has been optimized and improved over the years, allowing for the production of large quantities of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid with high purity.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has been found to have potential applications in drug discovery and development. It has been shown to have affinity for the glycine site on the NMDA receptor, which is involved in learning and memory processes. 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has also been found to have anticonvulsant and analgesic effects in animal models, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Propiedades
Número CAS |
134039-31-9 |
|---|---|
Nombre del producto |
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-(aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-3,6H,4-5,9H2,(H,10,11) |
Clave InChI |
FGBPJZKBYYFXOE-UHFFFAOYSA-N |
SMILES |
C1C(C=CC=C1C(=O)O)CN |
SMILES canónico |
C1C(C=CC=C1C(=O)O)CN |
Sinónimos |
1,3-Cyclohexadiene-1-carboxylicacid,5-(aminomethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



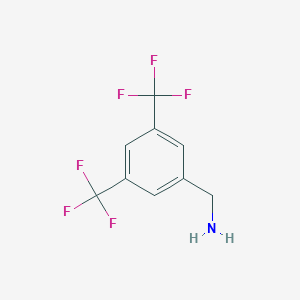
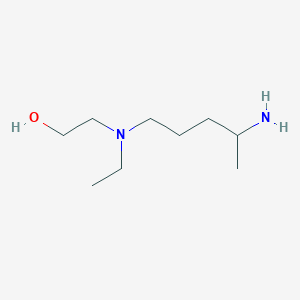


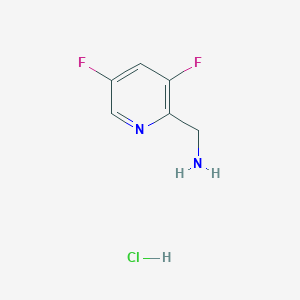

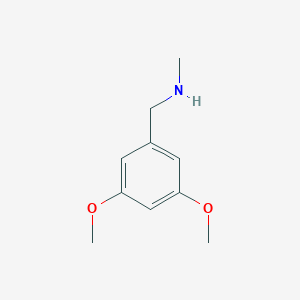
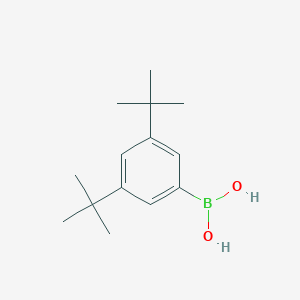
![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)
![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)
![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)
![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)